

Dipropyl Carbonate: A Technical Guide to Density and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl carbonate*

Cat. No.: *B009098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and solubility properties of **dipropyl carbonate** (DPC). The information is compiled for professionals in research, scientific, and drug development fields, offering precise data, detailed experimental protocols, and a logical visualization of the compound's property-application relationships.

Physical and Chemical Properties

Dipropyl carbonate, with the chemical formula $C_7H_{14}O_3$, is a carbonate ester known for its utility as a solvent and a reagent in organic synthesis.^[1] It is a clear, colorless liquid.

Quantitative Data: Density and Solubility

The following tables summarize the key quantitative data for the density and solubility of **dipropyl carbonate**.

Table 1: Density of **Dipropyl Carbonate**

Property	Value	Temperature (°C)	Reference
Density	0.944 g/mL	25	[2][3]
Density	0.943 g/mL	Not Specified	[4]

Table 2: Solubility of **Dipropyl Carbonate**

Solvent	Solubility	Temperature (°C)	Reference
Water	4.1 g/L	25	[5]
Organic Solvents	Soluble	Not Specified	[1]

Experimental Protocols

Detailed methodologies for determining the density and solubility of liquid organic compounds like **dipropyl carbonate** are outlined below.

The density of a liquid organic compound is its mass per unit volume.[\[6\]](#) It is a fundamental physical property that can be used to help identify a substance.[\[7\]](#) The density of a liquid can be determined accurately using common laboratory equipment.

Principle: Density is calculated by measuring the mass of a known volume of the liquid.[\[6\]](#)[\[7\]](#) The mass is measured using an analytical balance, and the volume is measured using calibrated volumetric glassware.[\[6\]](#)[\[8\]](#)

Apparatus:

- Volumetric flask (e.g., 10 mL or 25 mL) or a pycnometer
- Analytical balance
- Pipette
- Thermometer
- Beaker

Procedure:

- Measure the mass of the empty container: Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance. Record this mass (m_1).[\[6\]](#)

- Fill the container with the liquid: Using a pipette, carefully fill the volumetric flask to the calibration mark with **dipropyl carbonate**. If using a pycnometer, fill it completely. Ensure there are no air bubbles.
- Measure the mass of the filled container: Weigh the flask or pycnometer containing the **dipropyl carbonate**. Record this mass (m_2).^[8]
- Determine the mass of the liquid: Subtract the mass of the empty container from the mass of the filled container ($m_{\text{liquid}} = m_2 - m_1$).
- Determine the volume of the liquid: The volume (V) is the calibrated volume of the flask or pycnometer.
- Control Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.^[6]
- Calculate Density: Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / V$

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" rule is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.^[9]^[10]

3.2.1. Qualitative Solubility Test

This method provides a general determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Apparatus:

- Test tubes
- Graduated cylinders or pipettes
- Vortex mixer or shaker

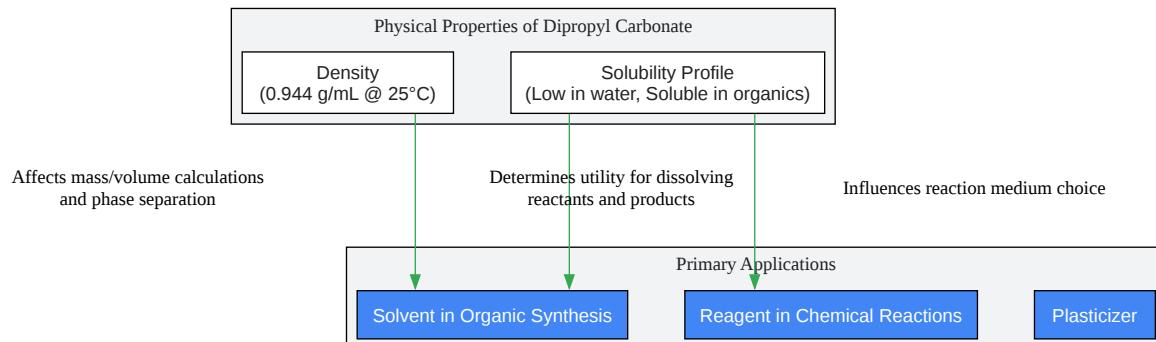
Procedure:

- Prepare the sample: Place a small, measured amount of **dipropyl carbonate** (e.g., 0.1 mL) into a test tube.[11]
- Add the solvent: Add a specific volume of the solvent (e.g., 3 mL of water or an organic solvent) to the test tube.[11][12]
- Mix thoroughly: Vigorously shake or vortex the test tube for 10-20 seconds to ensure thorough mixing.[9]
- Observe the mixture: Allow the mixture to stand and observe the result.
 - Soluble (Miscible): A single, clear liquid phase indicates that the compound is soluble.[9]
 - Insoluble (Immiscible): The formation of two distinct layers or a cloudy suspension indicates insolubility.[9]
- Repeat with different solvents: Repeat the procedure for various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.[11]

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional method for determining the precise solubility of a compound in a solvent. [10]

Apparatus:


- Conical flasks with stoppers
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- Apparatus for quantitative analysis (e.g., GC, HPLC, or spectrophotometer)

Procedure:

- Prepare a supersaturated solution: Add an excess amount of **dipropyl carbonate** to a known volume of the solvent in a flask. This ensures that the solvent becomes fully saturated.
- Equilibrate the solution: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]
- Separate the phases: After equilibration, allow the solution to stand so that the undissolved solute can settle. To ensure complete separation of the excess solute from the saturated solution, the mixture is often centrifuged.
- Analyze the saturated solution: Carefully extract a known volume of the clear, saturated supernatant.
- Determine the concentration: Quantify the concentration of **dipropyl carbonate** in the aliquot using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Property-Application Relationship

The physical properties of **dipropyl carbonate**, such as its density and solubility, directly influence its applications in various fields.

[Click to download full resolution via product page](#)

Caption: Logical workflow from physical properties to applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6482-34-4: Diisopropyl carbonate | CymitQuimica [cymitquimica.com]
- 2. Dipropyl carbonate 99 623-96-1 [sigmaaldrich.com]
- 3. Dipropyl carbonate | 623-96-1 [chemicalbook.com]
- 4. dipropyl carbonate [stenutz.eu]
- 5. Dipropyl carbonate(623-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Dipropyl Carbonate: A Technical Guide to Density and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b009098#dipropyl-carbonate-density-and-solubility-data\]](https://www.benchchem.com/product/b009098#dipropyl-carbonate-density-and-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com